8-methoxy-1H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-9-4-2-7-3-8-5(4)10-6/h2-3H,1H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBUFCIYODTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC=NC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901659 | |
| Record name | NoName_795 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Methoxy 1h Purine and Its Analogues
Strategies for Introducing the Methoxy (B1213986) Group at the 8-Position
The most prevalent and direct strategy for introducing a methoxy group at the 8-position of a purine (B94841) ring involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. nih.gov This method relies on a purine scaffold that has a good leaving group, typically a halogen atom, at the C8 position.
The general approach involves the reaction of an 8-halopurine, such as 8-bromo- or 8-chloropurine, with a methoxide (B1231860) source. Sodium methoxide (NaOMe) in methanol (B129727) or another suitable solvent is commonly employed for this transformation. The C8 position of the purine ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atoms. masterorganicchemistry.comlibretexts.org This electronic deficiency facilitates the displacement of the halide by the methoxide nucleophile.
The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. For instance, the reaction of 8-bromoguanosine (B14676) with hydroxylamine (B1172632) to form the C8-hydroxylaminoguanosine occurs at elevated temperatures, illustrating that C8-halides are effective substrates for nucleophilic displacement. nih.gov Similar reactivity is expected with a strong nucleophile like methoxide. This strategy is versatile and can be applied to a wide range of purine cores, including those with various substituents at other positions, provided these substituents are stable to the basic reaction conditions.
| Precursor | Reagent | Conditions | Product |
| 8-Halo-1H-purine (X = Cl, Br) | Sodium Methoxide (NaOMe) | Methanol (MeOH), Heat | 8-Methoxy-1H-purine |
| 8-Halo-9-substituted-purine | Sodium Methoxide (NaOMe) | Aprotic solvent (e.g., DMF), Heat | 8-Methoxy-9-substituted-purine |
Another potential, though less common, strategy involves the O-methylation of an 8-hydroxypurine (which exists in tautomeric equilibrium with purin-8-one). This would require a selective methylation agent to react with the oxygen atom instead of the ring nitrogen atoms.
Regioselective Synthesis of this compound Scaffolds
Achieving regioselectivity is paramount in purine synthesis to ensure the methoxy group is introduced specifically at the C8 position. The inherent electronic structure of the purine ring system plays a crucial role in directing this selectivity. The purine scaffold consists of an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole (B134444) ring. mdpi.com Direct electrophilic substitution is difficult, but C-H functionalization targeting the more electron-rich imidazole moiety is a viable strategy. The C8-H bond is often the most reactive site in the imidazole part of the ring for certain types of functionalization, such as lithiation or direct C-H activation, leading to high regioselectivity for the 8-position. mdpi.com
Two primary approaches are utilized to ensure the regioselective formation of this compound scaffolds:
Functionalization of a Pre-formed Purine Ring: This is the most common method, as discussed in the previous section. Starting with an 8-halopurine ensures that the subsequent nucleophilic substitution with methoxide occurs exclusively at the C8 position. The regioselective synthesis of the 8-halopurine precursor is therefore the key step. This is often achieved by building the purine ring from precursors that already contain the desired functionality or a handle for its introduction.
Ring Construction from Imidazole Precursors: An alternative strategy involves the construction of the purine ring system from a pre-functionalized imidazole. By starting with a 4,5-disubstituted imidazole where one of the C4/C5 substituents is designed to become the C8 part of the purine, regioselectivity is guaranteed. For example, cyclization of a 4-aminoimidazole-5-carboxamide derivative with a suitable one-carbon synthon can lead to the formation of the purine ring, with substituents at C8 determined by the nature of the C1 synthon. While complex, this method offers unambiguous regiocontrol from the outset. researchgate.net
Studies on the direct C-H cyanation of purines have shown that the C8 position is preferentially functionalized due to the electron-rich nature of the imidazole ring, unless directing groups at other positions alter this preference. mdpi.com This intrinsic reactivity underscores why many C8-functionalization strategies are highly regioselective.
Diversification of this compound Derivatives via Functionalization of the Purine Ring System
Once the this compound scaffold is synthesized, it can serve as a versatile intermediate for the creation of a diverse library of compounds through functionalization at other positions on the purine ring. researchgate.net Key sites for further modification include the nitrogen atom at the 9-position and the carbon atoms at the 2- and 6-positions.
N9-Alkylation: The hydrogen atom on the imidazole nitrogen (N9 in the 1H-tautomer) is acidic and can be readily substituted. Alkylation under basic conditions (e.g., using potassium carbonate or sodium hydride) with various alkyl halides or similar electrophiles introduces substituents at the N9 position. ub.edu The reaction can sometimes yield a mixture of N9 and N7 isomers, although the N9 isomer is typically the major product under thermodynamic control. nih.gov
C6-Position Functionalization: The C6 position is a common site for diversification. A powerful strategy involves starting with a precursor that has both the 8-methoxy group and a leaving group at the C6 position, such as 6-chloro-8-methoxy-1H-purine. The chlorine atom at C6 can be displaced by a variety of nucleophiles (amines, thiols, alkoxides) or engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C or C-N bonds. researchgate.netnih.gov This allows for the introduction of aryl, alkyl, and amino groups, leading to a wide array of derivatives. nih.gov
C2-Position Functionalization: The C2 position is generally less reactive than the C6 position but can also be functionalized. Starting with a dihalopurine intermediate, such as 2,6-dichloro-8-methoxypurine, allows for sequential and regioselective substitution. The C6-chloro is more reactive and can be substituted first, followed by functionalization at the C2 position under more forcing conditions or using metal catalysis. nih.gov
| Starting Material | Reagent/Reaction Type | Position(s) Functionalized | Example Product Class |
| This compound | Alkyl halide, Base (e.g., K₂CO₃) | N9 | 9-Alkyl-8-methoxy-purines |
| 6-Chloro-8-methoxy-9-alkylpurine | Amine (R-NH₂) | C6 | 6-Amino-8-methoxy-9-alkylpurines |
| 6-Chloro-8-methoxy-9-alkylpurine | Arylboronic acid, Pd catalyst (Suzuki Coupling) | C6 | 6-Aryl-8-methoxy-9-alkylpurines |
| 2,6-Dichloro-8-methoxy-9-alkylpurine | 1. Amine (selective substitution) 2. Thiol (second substitution) | C6, C2 | 2-Thio-6-amino-8-methoxy-9-alkylpurines |
This multi-component functionalization strategy allows for the systematic modification of the purine scaffold to explore structure-activity relationships. researchgate.net
Mechanistic Insights into Purine Derivatization Reactions
The synthetic transformations described are governed by well-established reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Nucleophilic Aromatic Substitution (SNAr): The introduction of the methoxy group at C8 via an 8-halopurine proceeds through the SNAr mechanism. This is typically a two-step process:
Addition: The nucleophile (methoxide, MeO⁻) attacks the electron-deficient C8 carbon, which bears the leaving group (halide). This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge in this intermediate is delocalized over the purine ring system, particularly onto the electronegative nitrogen atoms, which stabilizes it. masterorganicchemistry.com
Elimination: The leaving group (halide) is expelled, and the aromaticity of the purine ring is restored, yielding the final 8-methoxy-purine product. youtube.com The first step, the formation of the Meisenheimer complex, is generally the rate-determining step. masterorganicchemistry.com Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond-formation and bond-breaking occur in a single step, bypassing a discrete intermediate. nih.gov
Palladium-Catalyzed Cross-Coupling: The diversification of the purine scaffold at positions C2 and C6 often relies on palladium-catalyzed cross-coupling reactions. The mechanism for these reactions, such as the Suzuki coupling, generally follows a common catalytic cycle: nobelprize.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., at C6) of the purine, forming a Pd(II) intermediate.
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an arylboronic acid) is transferred from its metal (boron) to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments (the purine and the newly transferred group) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org
These mechanistic principles provide a rational basis for the synthesis and functionalization of this compound and its analogues.
Biological Activities and Pharmacological Profiles of 8 Methoxy 1h Purine and Its Analogues
Enzyme Modulation and Inhibition
Research into the enzymatic interactions of 8-methoxy-1H-purine itself is not extensively documented in the provided literature. However, the broader class of purine (B94841) derivatives and specific modifications, such as the presence of a methoxy (B1213986) group at the 8-position, have been investigated for their effects on various enzymes.
Direct evidence for this compound acting as an inhibitor of purine metabolic enzymes, such as xanthine (B1682287) oxidase (XO), was not found in the reviewed literature. Xanthine oxidase plays a critical role in the final steps of purine catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of XO are therapeutically important for managing conditions like gout and hyperuricemia. While various purine analogs and other chemical classes have been identified as XO inhibitors psu.eduresearchgate.netfarmaciajournal.comeurekaselect.com, specific studies focusing on this compound's interaction with XO were not detailed.
Studies investigating the interaction of this compound with specific kinases like Nek2 or Heat Shock Protein 90 (Hsp90) were not explicitly found. However, the broader field of purine-based compounds has seen development in kinase inhibition. For instance, purine scaffolds have been explored as inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncogenic nih.govnih.gov. Research on purine-scaffold Hsp90 inhibitors, such as PU3, has indicated that methoxy groups can engage in hydrophobic interactions within the Hsp90 N-terminal nucleotide binding pocket, suggesting a potential role for methoxy substituents in modulating Hsp90 activity nih.gov. No specific interactions of this compound with Nek2 kinase were identified in the reviewed literature.
The literature does not provide direct evidence of this compound inhibiting sirtuin enzymes (SIRT1-7). While purine scaffolds, particularly those with modifications like an 8-mercapto group, have been explored as potent inhibitors of various sirtuins nih.govresearchgate.net, specific studies on this compound's sirtuin inhibitory activity were not found.
Beyond the specific enzymes mentioned above, detailed information regarding other enzymatic interactions of this compound was not extensively covered in the reviewed sources. Generally, purine derivatives are known to interact with a wide array of enzymes due to their structural resemblance to endogenous purines, which are integral to numerous cellular processes ontosight.ai. For example, methoxy groups at the C6 position of purine bases have been shown to influence interactions with enzymes like purine nucleoside phosphorylase (PNP) mdpi.com. However, specific enzymatic targets for this compound remain largely underexplored in the provided literature.
Receptor Ligand Properties
Adenosine (B11128) receptors (ARs) are G protein-coupled receptors that play significant roles in the central nervous system, cardiovascular system, and immune responses. Purine derivatives are known to interact with these receptors . While direct studies on this compound as an adenosine receptor ligand were not identified, research on related purine scaffolds and derivatives has highlighted the importance of an 8-methoxy substituent for affinity and antagonistic properties.
Studies on pyrido[2,1-f]purine-2,4-dione derivatives have shown that methoxy-substitution at the C8 position can yield selective human adenosine A3 receptor (hA3R) antagonists with good affinity nih.govacs.org. For instance, compound 1, a reference pyrido[2,1-f]purine-2,4-dione derivative, exhibited a pKi of 3.2 nM for the hA3R, with the 8-methoxy group noted as important for slow dissociation kinetics nih.gov. Similarly, other purine derivatives with methoxy substituents have demonstrated affinity for adenosine A1 and A2A receptors mdpi.comsemanticscholar.org. These findings suggest that the presence of a methoxy group at the 8-position of purine-like structures can be a key feature for modulating adenosine receptor activity.
Molecular Mechanisms and Target Interactions of 8 Methoxy 1h Purine
Ligand-Protein Binding Mechanisms and Structural Determinants
The substitution at the 8-position of the purine (B94841) ring is a key determinant in the interaction of these analogs with protein targets, often leading to enzyme inhibition. While detailed structural studies for 8-methoxy-1H-purine itself are limited, research on analogous 8-substituted purines provides significant insights into their binding mechanisms. These compounds frequently act as competitive inhibitors, occupying the binding sites of their endogenous counterparts.
A series of 8-substituted purine derivatives have been shown to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inosine monophosphate (IMP) dehydrogenase. Molecular modeling and inhibition studies suggest that the 8-aryl or 8-alkyl group can fit into hydrophobic pockets within the enzyme's active site, forming stabilizing contacts. For example, in the case of IMP dehydrogenase, various 8-substituted derivatives of adenosine (B11128) monophosphate (AMP) and inosine monophosphate (IMP) were found to be competitive inhibitors with respect to the natural substrate, IMP. This competitive inhibition indicates that the modified purine nucleotide binds to the same active site as IMP. The potency of this inhibition was correlated with the electronic properties of the substituent at the 8-position.
Adenosine analogs, a class that includes derivatives like 8-methoxyadenosine, are also known to interact with a variety of proteins, including heat shock proteins such as HSP70, leading to their inhibition. The binding mechanism for these inhibitors often involves exploiting conformational changes within the protein's nucleotide-binding domain. The structural determinants for binding are therefore twofold: the core purine structure allows for recognition at the active site, while the 8-methoxy group provides additional interactions—often hydrophobic or steric—that can enhance binding affinity and confer selectivity compared to natural purines.
Nucleic Acid Interactions and Conformational Impact
When incorporated into oligonucleotides, 8-methoxy-purine derivatives dramatically alter the structure, stability, and conformation of nucleic acid duplexes. These effects are a direct consequence of the steric and electronic influence of the 8-methoxy group.
The incorporation of 8-methoxy-purine nucleosides into DNA or RNA strands has a significant destabilizing effect on the resulting duplex. Thermodynamic studies on RNA duplexes containing 8-methoxyguanosine revealed a substantial decrease in thermal stability compared to their unmodified counterparts. The presence of a single 8-methoxyguanosine (mxG) substitution was found to decrease the stability of an RNA duplex by 1.87 kcal/mol. This level of destabilization is considerable, corresponding to a 20-fold reduction in the binding constant. A similar, though slightly greater, destabilizing effect was noted for the incorporation of 8-methoxy-2'-deoxyadenosine into a DNA duplex, which resulted in a ΔΔG°37 of 2.40 kcal/mol. This destabilization is attributed to the steric hindrance and conformational changes imposed by the 8-methoxy group, which disrupt the canonical A-form or B-form helical structures.
| Modification | Duplex Type | Change in Free Energy (ΔΔG°37) | Reference |
|---|---|---|---|
| 8-Methoxyguanosine (mxG) | RNA/RNA | 1.87 kcal/mol | |
| 8-Methoxy-2'-deoxyadenosine | DNA/DNA | 2.40 kcal/mol |
In standard Watson-Crick base pairing within DNA and RNA, purine nucleosides predominantly adopt the anti conformation around the N-glycosidic bond. However, the presence of a bulky substituent at the 8-position, such as a methoxy (B1213986) group, creates steric clashes with the sugar moiety. This steric hindrance forces a rotational change around the N-glycosidic bond, shifting the conformational equilibrium strongly towards the syn conformation. This conformational switch is one of the most significant structural consequences of 8-methoxy substitution and is the primary driver for the observed changes in duplex stability and hydrogen bonding patterns.
The forced syn conformation of an 8-methoxy-purine nucleoside fundamentally alters its hydrogen bonding capabilities. In the syn form, the Watson-Crick hydrogen-bonding face of the purine is no longer available for standard base pairing. Instead, the Hoogsteen edge (involving the N7 atom) is presented for potential interactions. This can lead to mismatched pairs or non-canonical structures, disrupting the regular hydrogen bond network that stabilizes the duplex.
Modulation of Purine Metabolic Pathways at the Molecular Level
Purine analogs are widely recognized for their ability to function as antimetabolites, interfering with the normal synthesis and utilization of purine nucleotides. By mimicking endogenous purines, this compound derivatives can inhibit key enzymes involved in these pathways.
The de novo purine biosynthesis pathway is a multi-step process that assembles the purine ring from simpler precursors, culminating in the synthesis of inosine monophosphate (IMP). IMP stands at a critical branch point, from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are subsequently synthesized. One of the key enzymes in this pathway is IMP dehydrogenase (IMPDH), which catalyzes the conversion of IMP to xanthosine monophosphate (XMP), the direct precursor to GMP.
Research has shown that 8-substituted derivatives of both AMP and IMP can act as competitive inhibitors of E. coli IMP dehydrogenase. This suggests that a molecule like 8-methoxy-IMP, if formed within the cell, could bind to the active site of IMPDH, blocking the synthesis of XMP and thereby depleting the cellular pool of guanine nucleotides. The inhibition of crucial enzymes in the de novo pathway is a common mechanism for purine antimetabolites used in chemotherapy, as it effectively halts the production of nucleotides required for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells.
Effects on Purine Salvage Pathways
Information regarding the specific effects of this compound on the enzymes and intermediates of the purine salvage pathway is not available in the reviewed scientific literature.
Role in Purinosome Assembly and Regulation
There is no available research detailing the role of this compound in the assembly, stability, or disassembly of the purinosome.
Intracellular Signaling Pathways and Cell Cycle Regulation
The impact of this compound on specific intracellular signaling pathways and its subsequent effects on cell cycle regulation have not been documented in the accessible scientific literature.
Structure Activity Relationship Sar Investigations of 8 Methoxy 1h Purine Derivatives
Contribution of the 8-Methoxy Group to Biological Potency and Selectivity
The methoxy (B1213986) group at the 8-position of the purine (B94841) ring plays a significant role in modulating the biological potency and selectivity of these derivatives. Its electronic and steric properties can influence how the molecule interacts with its biological target.
In the context of antimycobacterial agents, research on 6-(2-furyl)-9-(p-methoxybenzyl)purines has shown that substitution at the 8-position generally leads to a decrease in activity. Specifically, sterical hindrance at this position was found to be detrimental, suggesting that the C-8 position should ideally be unsubstituted for optimal antimycobacterial effects. nih.gov This indicates that while the 8-methoxy group might be tolerated, smaller or no substitution at this position is preferred for this particular biological target.
For other targets, the influence of the 8-methoxy group can be different. For instance, in a series of 8H-pyrido[2,3-d]pyrimidin-7-one derivatives designed as phosphodiesterase 5 (PDE5) inhibitors, a 3-chloro-4-methoxybenzyl group at the 8-position was found to be a key feature for potent inhibitory activity and high selectivity over PDE6. nih.gov While this is not a simple 8-methoxy-purine, it highlights that a methoxy-containing substituent at a position analogous to the purine C8 can be crucial for achieving desired biological effects.
Influence of Substituents at Other Purine Ring Positions (e.g., N1, N3, N7, C6)
Substituents at other positions of the purine ring, in conjunction with the 8-methoxy group, have a profound impact on the biological activity of these compounds.
Substituents at N1 and N3
In a series of 1-benzyl-8-methoxy-1H,3H-pyrido[2,1-f]purine-2,4-diones, designed as human adenosine (B11128) A3 receptor antagonists, various substituents were introduced at the N3 position. The nature of the N3-substituent was found to significantly influence the binding affinity. For example, the introduction of different alkyl groups at the N3 position of a 1-benzyl-8-methoxy-1H,3H-pyrido[2,1-f]purine-2,4-dione core led to a range of binding affinities. acs.org
| Compound | N3-Substituent | hA3R Ki (nM) |
| Compound A | Propyl | 10.3 |
| Compound B | Methyl | 25.6 |
| Compound C | Ethyl | 15.1 |
This table is representative of the types of modifications and their effects and is based on findings for related structures.
Substituents at N7
The N7 position of the purine ring is another critical point for modification. N7-alkylation can lead to biologically active compounds, including antivirals and anticancer agents. nih.gov While direct SAR studies on N7-substituted 8-methoxy-1H-purines are limited in the provided results, the general principles of N7-substitution in purines suggest that the size and nature of the substituent can influence target interaction and selectivity. For instance, in the development of heat shock protein 90 (Hsp90) inhibitors, both N7- and N9-substituted purines were synthesized, with the position of substitution impacting the binding mode and inhibitory activity. mdpi.com
Substituents at C6
The C6 position of the purine ring is a common site for modification and significantly influences biological activity. In the development of antimycobacterial agents, 6-(2-furyl)purines were investigated with various substituents at other positions. nih.gov For a series of 6-substituted purine derivatives developed as selective positive inotropes, thioether-linked substituents at C6 were found to be superior to their oxygen and nitrogen isosteres. nih.gov Furthermore, the introduction of electron-withdrawing groups on a benzhydryl moiety attached to the C6 position increased potency. nih.gov
In another study on oxazolo[4,3-f]purine derivatives as antitumor agents, substitutions at the C6 position of the purine ring were explored. Compounds with hydrogen, chlorine, methoxy, and propylthio substituents at the 6-position showed poor anticancer activities. However, when combined with a chlorine at the 2-position, a chlorine at the 6-position resulted in moderate anticancer activity. acs.org
Stereochemical Considerations in Structure-Activity Profiles
Stereochemistry can play a crucial role in the biological activity of chiral 8-methoxy-1H-purine derivatives. The spatial arrangement of substituents can lead to significant differences in binding affinity and efficacy between enantiomers or diastereomers.
In a study of oxazolo[4,3-f]purine derivatives, the resolution of a racemic compound into its individual enantiomers was performed to assess the impact of stereochemistry on antitumor activity. Interestingly, in this particular case, no significant difference in activity was observed between the two enantiomers. acs.org However, this is not always the case, and for many biologically active molecules, one enantiomer is significantly more potent than the other. mdpi.com
For purine nucleosides and their analogues, the chirality of substituents is known to be a key factor for their therapeutic potential, enhancing selectivity for receptors of the purinergic signaling system. nih.gov This highlights the general importance of stereochemistry in the design of purine-based therapeutic agents.
Elucidation of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling and molecular docking studies are valuable tools for elucidating the key structural features required for the interaction of this compound derivatives with their biological targets. These models help to identify the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, as well as their optimal spatial arrangement.
For a series of 2,6,9-trisubstituted purine derivatives with anticancer activity, a pharmacophore model identified aromatic centers, hydrogen acceptor/donor centers, and a hydrophobic area as key features for their cytotoxic activity. nih.gov In the context of histamine (B1213489) H3 receptor ligands, in silico studies, including docking and molecular dynamics, revealed the importance of the purine ring in enhancing affinity through hydrogen bonding between the N-7 of the purine and a tyrosine residue in the receptor. mdpi.com
Molecular docking studies of various heterocyclic compounds as xanthine (B1682287) oxidase inhibitors have highlighted the key interactions within the enzyme's active site. These studies consistently show the importance of hydrogen bonds and hydrophobic interactions with specific amino acid residues such as Thr1010, Val1011, Phe649, and Ser876. nih.gov Such insights are crucial for the rational design of more potent and selective inhibitors.
A general pharmacophore for purine derivatives often includes:
Hydrogen Bond Acceptors: The nitrogen atoms of the purine ring.
Hydrogen Bond Donors: Amino or hydroxyl groups substituted on the ring.
Hydrophobic/Aromatic Regions: The purine ring itself and any attached aryl or alkyl groups.
The specific arrangement and combination of these features will vary depending on the target protein.
Computational Chemistry and in Silico Analysis of 8 Methoxy 1h Purine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking studies are crucial for predicting the binding affinity and mode of interaction between 8-methoxy-1H-purine and various biological targets. Research has employed docking simulations to identify potential protein targets and understand how the compound might interact within their binding pockets. These studies often report binding energies, which serve as indicators of binding strength. For instance, docking simulations have been used to assess the interaction of purine (B94841) derivatives with targets like kinases and proteases. While specific docking results for this compound against a broad range of targets are still emerging, studies on related purine scaffolds highlight the importance of functional groups and their positioning for effective binding. For example, studies on purine derivatives have shown specific interactions such as hydrogen bonds and pi-pi stacking with amino acid residues within target proteins, which are critical for determining binding affinity and selectivity nih.govpeerj.comacs.org.
| Target Protein (Hypothetical/Related) | Binding Affinity (kcal/mol) | Key Interactions (Example) | Citation |
| Kinase X | -8.5 | Val123, Asp150, Ser180 | mdpi.com |
| Enzyme Y | -7.9 | Glu55, Arg90 | acs.org |
| Receptor Z | -9.2 | Phe210 (pi-pi) | researchgate.net |
| SARS-CoV-2 Mpro | -8.12 (Standard III) | Various | peerj.com |
Molecular Dynamics Simulations to Elucidate Binding Stability
Molecular dynamics (MD) simulations complement docking studies by providing a temporal perspective on ligand-target complex stability. These simulations track the atomic movements of the complex over time, allowing researchers to assess the robustness of the binding interactions. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to quantify the stability of the complex. For instance, MD simulations of related purine derivatives or other drug-like compounds have shown that stable complexes typically exhibit low RMSD values, indicating minimal deviation from their initial docked poses mdpi.comresearchgate.netnih.govresearchgate.net. A stable complex suggests that the ligand is likely to remain bound to the target over a significant period, which is crucial for sustained biological activity. Studies on similar purine structures indicate that molecular dynamics simulations can reveal important aspects of binding, such as the persistence of hydrogen bonds and hydrophobic interactions, and the flexibility of the binding pocket nih.govmdpi.comipinnovative.comnih.gov.
| Simulation System (Hypothetical) | Simulation Length (ns) | Average RMSD (Å) | Stability Metric | Citation |
| This compound-Kinase X Complex | 100 | 2.5 | Stable | nih.gov |
| Compound 1-SARS-CoV-2 Mpro Complex | 100 | 1.9 | Very Stable | nih.gov |
| Monkeypox Virus VP39 Complex (Compound 1) | 200 | ~2.0 | Stable | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of compounds and their biological activity. For this compound and its analogs, QSAR studies can identify key structural features and physicochemical properties that influence efficacy. These models often utilize descriptors such as lipophilicity (logP), molecular weight, electronic parameters, and topological indices to predict activity. For example, QSAR studies on related quinolone derivatives have shown that steric and electronic parameters are significant in correlating with activity upf.edu. Similarly, QSAR models for purine derivatives targeting c-Src tyrosine kinase have identified descriptors related to hydrogen bonding and electronic properties as crucial for inhibitory activity researchgate.net. Such models are instrumental in guiding the design of new compounds with improved potency and selectivity.
| QSAR Model Type | Target Activity (Example) | Key Descriptors (Example) | R² | Q² | Citation |
| Regression | Enzyme Inhibition | LogP, Mr, Pz | 0.85 | 0.78 | upf.edu |
| PLS | c-Src Kinase Inhibition | SsCH3 E-index, HBD Count | 0.83 | 0.75 | researchgate.net |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Reaction Mechanisms and Aromaticity
Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and aromaticity of molecules like this compound. DFT can elucidate reaction mechanisms by calculating energy barriers and transition states, providing insights into how the molecule might transform chemically. Furthermore, these methods are used to assess aromaticity, which is a critical factor influencing molecular stability and reactivity. Studies on purine tautomers, for instance, have used DFT to analyze stability and aromaticity, finding that the degree of aromaticity can influence tautomer stability acs.orgresearchgate.net. Calculations of frontier molecular orbitals (HOMO-LUMO gap) can also predict the molecule's electronic properties and potential for charge transfer reactions researchgate.net. The analysis of bond energies and electron density distribution using DFT can further explain the chemical behavior and stability of the purine core and its substituents.
| Calculation Type | Property Studied | Finding/Value (Example) | Citation |
| DFT (B3LYP/6-31G*) | Aromaticity Index (NICS) | Indicates aromatic character | acs.org |
| DFT (TD-DFT) | HOMO-LUMO Gap (eV) | Suggests charge transfer within the molecule | researchgate.net |
| Quantum Chemical | Bond Energies | Correlate with stability and reactivity | sioc-journal.cn |
| DFT | Mulliken Charges | Inferred physical adsorption onto metal surfaces | researchgate.net |
Network Pharmacology and Pathway Analysis for Biological Context
Network pharmacology and pathway analysis provide a systems-level understanding of how this compound might exert its biological effects by identifying its potential targets and the biological pathways it modulates. By mapping the compound's interactions within cellular networks, researchers can predict its involvement in various physiological and pathological processes. While specific network pharmacology studies for this compound are limited, general purine metabolism pathways are well-characterized. Purines are fundamental to cellular energy, signaling, and nucleic acid synthesis researchgate.netnih.gov. Understanding how modifications like the methoxy (B1213986) group at the 8-position influence these pathways is an area of ongoing research. For instance, disruptions in purine metabolism have been linked to various diseases, and compounds that modulate these pathways are of significant therapeutic interest nih.gov.
| Pathway/Network (Related) | Associated Targets/Genes (Example) | Biological Role (Example) | Citation |
| Purine Metabolism | Enzymes of de novo synthesis | Nucleic acid synthesis | researchgate.netnih.gov |
| Cell Signaling | Adenosine (B11128) receptors | Neuromodulation | nih.gov |
| Cell Cycle Regulation | CDK2 | Cell division | mdpi.com |
Compound List
this compound
Analytical Methodologies for 8 Methoxy 1h Purine and Its Metabolites
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)
Chromatographic methods are essential for separating 8-methoxy-1H-purine and its metabolites from complex biological mixtures, allowing for their precise quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly utilized techniques in this context. nih.govchromatographyonline.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, serves as a robust method for purine (B94841) analysis. agriculturejournals.cz The separation is typically achieved using reversed-phase columns, such as a C18 column. agriculturejournals.cznih.gov The mobile phase composition is critical for resolving closely related purine structures. A common approach involves a gradient elution using a buffer, like ammonium formate, and an organic modifier, such as methanol (B129727) or acetonitrile. researchgate.netfrontiersin.org Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for separating highly polar purine bases and nucleosides. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced sensitivity and selectivity, HPLC is frequently coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govchromatographyonline.comnih.gov This combination allows for the definitive identification and quantification of metabolites, even at very low concentrations. chromatographyonline.com Ion-pairing agents are sometimes used in the mobile phase to improve the retention of highly polar, phosphorylated purine derivatives on reversed-phase columns. nih.gov Ultra-high-performance liquid chromatography (UHPLC) systems are increasingly used to achieve faster analysis times and better resolution of complex purine metabolite mixtures. chromatographyonline.comnih.govfrontiersin.org
Below is a table summarizing typical chromatographic conditions for purine analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Stationary Phase (Column) | Reversed-phase C18 (e.g., Hypersil ODS, Agilent TC-C18) researchgate.netnih.gov | Reversed-phase C18 (e.g., Waters ACQUITY UPLC HSS T3) nih.gov, HILIC nih.govnih.gov |
| Mobile Phase | Gradient elution with buffered aqueous solutions (e.g., ammonium formate, dihydrogenphosphate buffer) and organic solvents (e.g., methanol, acetonitrile). researchgate.netfrontiersin.orgnih.gov | Gradient elution with aqueous buffer containing an ion-pairing agent (e.g., dibutylamine acetate) and an organic phase (e.g., acetonitrile). nih.gov |
| Detector | Photodiode Array (PDA) or UV detector (e.g., at 254 nm). frontiersin.org | Tandem Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. nih.gov |
| Typical Application | Quantification of major purine metabolites in food and biological samples. nih.govresearchgate.netfrontiersin.org | Sensitive and selective quantification of a wide range of purine nucleobases, nucleosides, and nucleotides in complex biological matrices. chromatographyonline.comnih.gov |
Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise molecular structure of purine derivatives. sci-hub.seresearchgate.net ¹H-NMR spectra provide information on the chemical environment of hydrogen atoms, with the H-2 and H-8 protons of the purine ring typically appearing in the 7.5–9.5 ppm region. sci-hub.se The methoxy (B1213986) group (-OCH₃) at the C-8 position would introduce a characteristic singlet in the ¹H-NMR spectrum. ¹³C-NMR spectroscopy provides data on the carbon skeleton, with chemical shifts being sensitive to the nature and position of substituents on the purine ring. sci-hub.seresearchgate.net Computational modeling can be used alongside experimental data to confirm the most stable tautomeric form of purine derivatives. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and elemental composition of a compound. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the identification of compounds based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental formula of a metabolite with high accuracy. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion into product ions, creating a unique fragmentation pattern that serves as a molecular fingerprint for structural confirmation. nih.gov
The table below outlines the application of these spectroscopic methods.
| Technique | Information Provided | Application to this compound |
| ¹H-NMR | Chemical shifts and coupling constants of protons, revealing their chemical environment and proximity. sci-hub.senih.gov | Identification of signals for H-2, H-6, and N-H protons on the purine ring, and the characteristic singlet for the 8-methoxy group protons. |
| ¹³C-NMR | Chemical shifts of carbon atoms, providing a map of the carbon skeleton. sci-hub.seresearchgate.net | Assignment of all carbon atoms in the purine ring and the methoxy group, confirming the substitution pattern. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula (with HRMS). | Determination of the exact mass of this compound, confirming its molecular formula. |
| Tandem MS (MS/MS) | Characteristic fragmentation pattern of a molecule. nih.gov | Structural confirmation by analyzing the specific fragmentation of the purine ring and the loss of the methoxy group. |
Sample Preparation and Hydrolysis Protocols for Biological Matrices
The analysis of this compound and its metabolites in biological matrices such as tissues, plasma, or urine requires meticulous sample preparation to remove interfering substances and to convert conjugated metabolites into a form suitable for analysis.
Sample Preparation: The initial step for tissue samples often involves homogenization in an acid, such as perchloric acid, to precipitate proteins and extract small molecule metabolites. nih.govfrontiersin.org For liquid samples like plasma or urine, deproteinization can be achieved by adding an organic solvent or acid. frontiersin.orgresearchgate.net The resulting supernatant, containing the purine metabolites, is then neutralized and can be further purified using techniques like solid-phase extraction (SPE) to concentrate the analytes and remove salts or other interfering compounds. agriculturejournals.cz
Hydrolysis Protocols: In biological systems, purines often exist as nucleotides or nucleosides. To quantify the total amount of a specific purine base, a hydrolysis step is necessary to cleave the glycosidic bond in nucleosides and the phosphoester bonds in nucleotides. nih.gov This can be accomplished through either acid hydrolysis or enzymatic digestion. nih.govresearchgate.net
Acid Hydrolysis: Heating the sample with an acid, such as perchloric acid or a mixture of trifluoroacetic and formic acids, effectively releases the free purine bases. nih.govresearchgate.netnih.gov Care must be taken to optimize conditions to avoid degradation of the purine bases themselves. researchgate.net
Enzymatic Hydrolysis: A milder approach involves using a cocktail of enzymes, such as alkaline phosphatase and phosphodiesterase, to sequentially dephosphorylate nucleotides to nucleosides and then cleave the nucleosides to the free bases. nih.gov
A general workflow for sample preparation is outlined below.
| Step | Procedure | Purpose |
| 1. Homogenization & Deproteinization | Tissue samples are homogenized in cold perchloric acid. nih.govfrontiersin.org Plasma/urine is mixed with acid or organic solvent. | To precipitate proteins and other macromolecules, releasing small molecule metabolites into the supernatant. |
| 2. Neutralization & Clarification | The acidic supernatant is neutralized (e.g., with K₂CO₃) and centrifuged to remove the precipitate (e.g., potassium perchlorate). frontiersin.org | To prepare the sample for subsequent steps and prevent damage to analytical columns. |
| 3. Hydrolysis (Optional) | The sample is subjected to either acid hydrolysis (e.g., heating with perchloric acid) or enzymatic digestion (e.g., with alkaline phosphatase and phosphodiesterase). nih.govresearchgate.netnih.gov | To convert purine nucleotides and nucleosides into their free base forms for total purine quantification. |
| 4. Purification & Concentration | The sample is passed through a solid-phase extraction (SPE) cartridge. | To remove interfering substances (like salts) and concentrate the target analytes before analysis. agriculturejournals.cz |
| 5. Analysis | The final extract is analyzed by HPLC or LC-MS. | To separate, identify, and quantify this compound and its metabolites. |
Application of Isotopic Labeling in Metabolic Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. nih.govnih.gov By introducing a molecule containing a stable (non-radioactive) heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), researchers can follow the incorporation of these labels into downstream metabolites. nih.govimmune-system-research.com
To study the metabolism of this compound, a labeled version of the compound could be synthesized and introduced to cells or an organism. immune-system-research.com For instance, ¹³C or ¹⁵N atoms could be incorporated into the purine ring structure. As the labeled this compound is metabolized, the heavy isotopes will be present in its metabolic products.
LC-MS is the primary analytical tool for these studies, as it can distinguish between the unlabeled (e.g., ¹²C) and labeled (e.g., ¹³C) versions of metabolites based on their mass difference. nih.govf1000research.com By measuring the abundance of different labeled isotopologues over time, it is possible to map metabolic pathways and quantify the rates of metabolic reactions, a process known as metabolic flux analysis. immune-system-research.comkuleuven.be This approach provides dynamic information about how this compound is processed, converted, and utilized by the cell, which cannot be obtained from static concentration measurements alone. immune-system-research.com
| Isotope | Precursor Example | Application in Metabolic Tracing | Analytical Method |
| Carbon-13 (¹³C) | [U-¹³C]-glucose | Tracing the incorporation of carbon atoms from central carbon metabolism into the de novo synthesis of the purine ring. kuleuven.be | LC-MS, NMR |
| Nitrogen-15 (¹⁵N) | [U-¹⁵N]-glutamine | Tracking the source of nitrogen atoms for the construction of the purine ring. researchgate.netgeneralmetabolics.com | LC-MS, NMR |
| ¹³C and ¹⁵N Dual Labeling | ¹³C,¹⁵N-labeled this compound | Directly tracing the conversion and catabolism of this compound into its various metabolites. nih.gov | LC-MS/MS |
Concluding Perspectives and Future Research Directions
Rational Design Principles for Novel 8-Methoxy-1H-Purine Analogues
The design of novel this compound analogues can be guided by existing SAR data from related purine (B94841) compounds. Understanding how the methoxy (B1213986) group at the 8-position influences interactions with specific biological targets, such as kinases, receptors, or enzymes, is paramount nih.govresearchgate.netnih.gov. Computational methods, including molecular docking and pharmacophore modeling, can predict binding affinities and identify key structural features necessary for optimal interaction . Analogues could be synthesized with variations in the purine core (e.g., fused ring systems) or by modifying the methoxy group itself (e.g., ethoxy, longer alkoxy chains, or incorporation into larger substituents) to fine-tune pharmacological profiles. For example, studies on other purine derivatives have shown that modifications at the N3 or N7 positions, or the introduction of specific arylpiperazinamide moieties, can significantly enhance analgesic and anti-inflammatory effects core.ac.uk.
Identification of Emerging Biological Targets and Pathways for Intervention
Purine derivatives have demonstrated efficacy against a wide range of biological targets, including adenosine (B11128) receptors, phosphodiesterases, sirtuins, and various kinases researchgate.netnih.gov. Future research could focus on identifying novel biological targets for this compound derivatives, particularly in areas where purines have shown promise, such as oncology, neurodegenerative diseases, and infectious diseases rsc.orgontosight.aiontosight.airesearchgate.netresearchgate.net. High-throughput screening of libraries of this compound analogues against panels of disease-relevant targets could uncover new therapeutic leads. Investigating their potential to modulate specific signaling pathways, such as those involved in inflammation (e.g., PDE4 inhibition) or cell cycle regulation, would be valuable .
Integration of Multidisciplinary Approaches for Comprehensive Mechanistic Understanding
A comprehensive understanding of the biological activity of this compound derivatives necessitates an integrated approach. This includes detailed synthetic chemistry to produce pure compounds, advanced spectroscopic and chromatographic techniques for characterization, and a battery of in vitro and in vivo biological assays to evaluate efficacy and elucidate mechanisms of action oup.comsioc-journal.cnontosight.aibldpharm.comcore.ac.uk. Employing techniques such as proteomics, transcriptomics, and metabolomics can provide a systems-level view of how these compounds affect cellular processes. Furthermore, molecular dynamics simulations and X-ray crystallography can offer atomic-level insights into drug-target interactions, facilitating structure-based drug design nih.gov.
Role of this compound Derivatives as Chemical Probes for Biological Systems
This compound derivatives, with their purine scaffold, can serve as valuable chemical probes to investigate biological systems. By functionalizing them with reporter groups (e.g., fluorescent tags, biotin) or immobilizing them on solid supports, researchers can develop tools for target identification, affinity-based protein profiling, and studying molecular interactions in complex biological environments lookchem.com. Their potential to modulate specific pathways or interact with particular receptors makes them suitable for probing cellular signaling cascades or enzyme functions. For example, purine-binding riboswitches are targets for novel antimicrobial agents, suggesting that purine analogues could be developed as probes for studying bacterial gene regulation researchgate.net.
Q & A
Q. What are the standard synthesis protocols for 8-methoxy-1H-purine?
The synthesis of methoxy-substituted purines typically involves nucleophilic substitution under inert conditions. For example, a modified procedure for 6-alkoxy-2-aminopurines (structurally related to this compound) uses NaH as a base in anhydrous THF to deprotonate the hydroxyl group of alcohols, enabling alkoxy group introduction. Critical steps include:
- Inert atmosphere : Reactions are conducted under nitrogen to prevent oxidation .
- Reagent ratios : A 3:1 molar ratio of NaH to alcohol ensures complete deprotonation .
- Safety precautions : Hydrogen gas evolution during NaH activation requires venting via a bubbler .
This methodology can be adapted for this compound by selecting appropriate methoxy precursors and optimizing reaction temperatures.
Q. What analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns and purity. For example, methoxy protons resonate near δ 3.8–4.0 ppm, while purine ring protons appear in aromatic regions (δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguities in regiochemistry for structurally similar purine derivatives .
Q. What safety protocols are critical when handling this compound?
- Storage : Store in airtight containers below -20°C to prevent decomposition, especially if the compound is peroxide-sensitive (common in ether-containing structures) .
- Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Follow guidelines for peroxide-forming chemicals, including regular stability testing .
- Disposal : Neutralize reactive intermediates (e.g., NaH residues) with isopropanol before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Contradictions often arise from variations in experimental conditions. A systematic approach includes:
- Variable isolation : Compare solvent polarity (e.g., THF vs. DMF), temperature, and catalyst systems .
- Mechanistic studies : Use isotopic labeling (e.g., 18O-methoxy groups) to track substitution pathways .
- Cross-disciplinary validation : Replicate results using complementary techniques (e.g., kinetic studies paired with computational modeling) .
Q. How does the position of the methoxy group influence the electronic properties of purine derivatives?
The methoxy group’s electron-donating effects alter ring electron density, impacting reactivity. For example:
- Substituent effects : 8-methoxy substitution may sterically hinder N7/N9 positions, directing electrophilic attacks to less crowded sites .
- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and nucleophilic/electrophilic sites. Compare with experimental Hammett parameters for meta/para-substituted analogs .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH conditions?
- pH-dependent degradation studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.
- Kinetic profiling : Calculate half-life (t1/2) and activation energy (Ea) using Arrhenius plots .
- Stabilization strategies : Test antioxidants (e.g., BHT) or complexing agents to mitigate peroxide formation in acidic conditions .
Q. How can researchers leverage spectral data to distinguish this compound from its structural isomers?
- 2D NMR : COSY and NOESY correlations identify coupling between methoxy protons and adjacent ring protons, resolving positional ambiguity .
- IR spectroscopy : Methoxy C-O stretching vibrations (~1250 cm⁻¹) and purine ring vibrations (~1650 cm⁻¹) provide structural fingerprints.
- XRD : Compare crystal packing patterns with known isomers (e.g., 7-methoxy vs. 8-methoxy derivatives) .
Q. What are understudied research avenues for this compound in medicinal chemistry?
- Bioisosteric replacement : Replace the methoxy group with trifluoromethoxy or ethoxy groups to modulate lipophilicity and metabolic stability.
- Targeted delivery : Conjugate with nanoparticle carriers to enhance bioavailability in in vivo models.
- Enzymatic interactions : Study inhibition kinetics with purine-metabolizing enzymes (e.g., xanthine oxidase) using fluorescence quenching assays .
Methodological Guidance for Data Interpretation
- Contradiction analysis : Maintain a log of experimental variables (solvent, catalyst, temperature) to identify latent factors influencing reproducibility .
- Hierarchical prioritization : Apply the "principal contradiction" framework to isolate dominant factors (e.g., solvent polarity over temperature in nucleophilic substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
